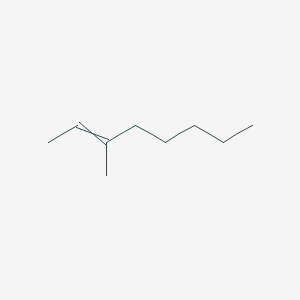

2-Octene, 3-methyl-

Description

Contextualizing Branched Octenes in Hydrocarbon Chemistry

Hydrocarbons, organic compounds composed entirely of hydrogen and carbon, are fundamental to organic chemistry and the petrochemical industry. ontosight.aiontosight.aiontosight.ai They are broadly classified as saturated (alkanes) or unsaturated (alkenes and alkynes). ontosight.ai Alkenes are characterized by the presence of at least one carbon-carbon double bond, which makes them more reactive than their alkane counterparts. wikipedia.orgchemeurope.com This double bond serves as a region of high electron density, making alkenes susceptible to addition reactions where the pi bond is broken to form new single bonds. wikipedia.orgnih.gov

The structure of an alkene, particularly its branching and substitution pattern, significantly influences its physical and chemical properties. Branching in hydrocarbons generally lowers the boiling point compared to their linear isomers due to a reduction in surface area, which weakens the intermolecular van der Waals forces. acs.org However, branching can increase the thermodynamic stability of the molecule. This is particularly true for alkenes, where stability is directly related to the substitution pattern of the double bond. The order of stability increases from monosubstituted to tetrasubstituted alkenes. masterorganicchemistry.com 3-methyloct-2-ene is a trisubstituted alkene, placing it on the higher end of the stability spectrum compared to less substituted isomers like 1-octene (B94956) (monosubstituted). masterorganicchemistry.comfiveable.me This increased stability is attributed to hyperconjugation and steric factors. The C7-C9 branched alkenes are important in the petrochemical industry, often used as monomers for polymer production. ontosight.ai

Significance of 2-Octene, 3-methyl- as a Model Alkene in Mechanistic Studies

While not as commonly cited in literature as simpler alkenes like styrene (B11656) or 1-hexene (B165129), the unique structure of 3-methyloct-2-ene makes it a valuable model substrate for investigating the intricacies of several key organic reactions. Its status as an unsymmetrical, internal, trisubstituted alkene presents a compelling case for studying regioselectivity and stereoselectivity. fiveable.me

In reactions such as hydroboration-oxidation, the addition of a borane (B79455) reagent across the double bond is highly sensitive to both steric and electronic effects. For trisubstituted alkenes, the borane typically adds to the less substituted carbon, leading to an anti-Markovnikov addition product. fiveable.memasterorganicchemistry.com Using 3-methyloct-2-ene as a substrate would allow researchers to precisely probe the directing effects of the methyl group versus the longer pentyl chain, providing detailed insight into the regiochemical outcome of the reaction. Mechanistic studies on rhodium-catalyzed hydroboration have shown that selectivity for linear versus branched products can be finely tuned based on the catalyst and substrate, a principle that could be further explored using 3-methyloct-2-ene. rsc.orgrsc.org

Furthermore, in electrophilic addition reactions, the initial formation of a carbocation intermediate is a critical step. The structure of 3-methyloct-2-ene would lead to the formation of a tertiary carbocation, which is relatively stable. This makes it an excellent model for studying reactions that proceed via carbocation intermediates, including the potential for rearrangements.

The synthesis of highly substituted alkenes, particularly with stereochemical control, remains a significant challenge in organic synthesis. nih.govacs.org Therefore, 3-methyloct-2-ene can also serve as a target molecule in the development of new synthetic methodologies, such as copper hydride-catalyzed alkyne hydroalkylation or advanced metathesis reactions designed to produce Z-configured trisubstituted alkenes. acs.orgnih.gov

Historical Perspectives on Branched Alkene Chemistry Relevant to 2-Octene, 3-methyl-

The modern understanding of the chemistry of branched alkenes like 3-methyloct-2-ene is built upon several foundational discoveries in organic chemistry.

A pivotal development was the Wittig reaction , discovered by Georg Wittig in 1953. nobelprize.orglibretexts.org This reaction, which converts aldehydes or ketones into alkenes using a phosphorus ylide, provided a powerful and reliable method for forming carbon-carbon double bonds at a specific, fixed location. libretexts.orgthermofisher.comwikipedia.org This was a major advance over previous elimination-based methods that often yielded mixtures of isomers. The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) became essential tools for synthesizing complex alkenes, including branched and trisubstituted structures. thermofisher.compitt.edu

Another critical area of historical importance is the study of carbocations and their rearrangements . The idea that positively charged carbon intermediates were involved in reactions was first proposed by Julius Stieglitz in 1899 and further developed by Hans Meerwein in his 1922 study of the Wagner-Meerwein rearrangement. libretexts.orgwikipedia.orglibretexts.orgunacademy.com However, the concept was met with skepticism for decades. wikipedia.orglibretexts.org The work of Frank C. Whitmore in the 1930s provided substantial evidence for carbocation rearrangements, such as the "Whitmore 1,2 shift," where a carbocation rearranges to a more stable form. libretexts.orgonwardstate.com This work was fundamental to understanding the outcomes of acid-catalyzed reactions of branched alkenes, which often proceed through such intermediates. The direct observation of stable carbocations by NMR spectroscopy in the late 1950s and early 1960s solidified their existence and importance in reaction mechanisms. libretexts.orgunacademy.com

These historical milestones in synthesis and mechanistic understanding created the framework necessary for chemists to predict, control, and study the behavior of specific molecules like 3-methyloct-2-ene.

Data Tables

Table 1: Physical and Chemical Properties of (Z)-3-methyloct-2-ene This table is based on data available for the (Z) isomer.

| Property | Value | Source |

| IUPAC Name | (Z)-3-methyloct-2-ene | nih.gov |

| Molecular Formula | C₉H₁₈ | nih.gov |

| Molecular Weight | 126.24 g/mol | nih.gov |

| Canonical SMILES | CCCCC/C(=C\C)/C | nih.gov |

| InChIKey | VOKPUAYTTWEUPZ-UITAMQMPSA-N | nih.gov |

| XLogP3-AA | 4.3 | nih.gov |

| Exact Mass | 126.140850574 Da | nih.gov |

Table 2: Detailed Research Findings and Expected Reactivity This table summarizes the expected outcomes for 3-methyloct-2-ene in key organic reactions based on established principles for trisubstituted alkenes.

| Reaction Type | Reagents | Expected Outcome / Significance as a Model | Reference |

| Hydroboration-Oxidation | 1. BH₃-THF 2. H₂O₂, NaOH | Anti-Markovnikov addition of H and OH. The hydroxyl group would preferentially add to the less substituted carbon (C-2), yielding 3-methyloctan-2-ol. The reaction would be a model for studying regioselectivity in trisubstituted systems. | fiveable.memasterorganicchemistry.com |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Markovnikov addition of H and OH. This would proceed via the formation of a stable tertiary carbocation at C-3. The final product would be 3-methyloctan-3-ol. It serves as a model for carbocation stability and potential rearrangements. | wikipedia.org |

| Epoxidation | m-CPBA or other peroxy acids | Formation of an epoxide (3-ethyl-2-methyloxirane). As a trisubstituted alkene, it is more nucleophilic and thus more reactive towards epoxidation than less substituted alkenes. | masterorganicchemistry.com |

| Ozonolysis | 1. O₃ 2. DMS or Zn/H₂O | Cleavage of the double bond to yield two carbonyl compounds: butan-2-one and pentan-2-one. This reaction confirms the location of the double bond. | |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Addition of hydrogen across the double bond to form the corresponding alkane, 3-methyloctane (B1293759). The heat of hydrogenation could be measured to quantify its thermodynamic stability relative to other isomers. | wikipedia.orgmasterorganicchemistry.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

113426-22-5 |

|---|---|

Molecular Formula |

C9H18 |

Molecular Weight |

126.24 g/mol |

IUPAC Name |

3-methyloct-2-ene |

InChI |

InChI=1S/C9H18/c1-4-6-7-8-9(3)5-2/h5H,4,6-8H2,1-3H3 |

InChI Key |

VOKPUAYTTWEUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CC)C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 Octene, 3 Methyl

Stereoselective Synthesis of 2-Octene, 3-methyl- Isomers

The control of stereochemistry is a critical aspect of modern organic synthesis, and the preparation of specific isomers of 2-Octene, 3-methyl- is no exception. Methodologies have been developed to selectively access enantiomers and diastereomers of this compound and its precursors.

Enantioselective Approaches to Chiral 2-Octene, 3-methyl- Precursors

The synthesis of enantiomerically enriched precursors is a cornerstone for producing chiral 2-Octene, 3-methyl-. One notable strategy involves the Zirconium-catalyzed Asymmetric Carboalumination (ZACA) reaction, a powerful method for the chiral functionalization of alkenes. wikipedia.org This reaction, developed by Nobel laureate Ei-ichi Negishi, utilizes chiral bis-indenylzirconium catalysts to facilitate the enantioselective addition of organoaluminum reagents to alkenes. wikipedia.org For instance, the methylalumination of a suitable alkene precursor can generate a chiral organoaluminum intermediate, which can then be further elaborated to yield a specific enantiomer of a 3-methyl-substituted carbon chain. wikipedia.org

Another approach leverages enzymatic resolutions. For example, the kinetic resolution of a racemic mixture of a suitable precursor alcohol, such as 3-methyl-2-octen-1-ol, can be achieved using lipases. This enzymatic process selectively acylates one enantiomer, allowing for the separation of the two enantiomerically enriched forms.

Diastereoselective Syntheses Yielding 2-Octene, 3-methyl- Isomers

The diastereoselective synthesis of 2-Octene, 3-methyl- isomers, particularly controlling the E/Z geometry of the double bond, is often achieved through specific reaction pathways. The Wittig reaction is a classic method for alkene synthesis where the nature of the ylide can influence the stereochemical outcome. mnstate.eduorganic-chemistry.org Stabilized phosphorus ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org By choosing the appropriate phosphonium (B103445) salt and base, one can direct the synthesis towards the desired diastereomer of 2-Octene, 3-methyl-.

A highly stereoselective method for the synthesis of trisubstituted olefins is the Zirconium-catalyzed carboalumination of alkynes. researchgate.netnih.gov This reaction allows for the regio- and stereoselective addition of an organoaluminum reagent across a triple bond, which, after quenching with an electrophile, yields a trisubstituted alkene with high geometric purity. For example, the methylalumination of 1-heptyne, catalyzed by a zirconium complex, followed by protonolysis, would be expected to produce (E)-2-methyl-2-octene. A related approach has been successfully applied to the synthesis of (R)(S)(E)-3,7-dimethyl-2-octene-1,8-dioic acid, a pheromone component that shares the (E)-3-methyl-2-octene core structure. tandfonline.comresearchgate.net

Table 1: Comparison of Diastereoselective Methods

| Method | Reagents | Typical Selectivity | Reference(s) |

|---|---|---|---|

| Wittig Reaction | Stabilized Ylide + Aldehyde/Ketone | Predominantly (E)-alkene | mnstate.edu, organic-chemistry.org |

| Wittig Reaction | Non-stabilized Ylide + Aldehyde/Ketone | Predominantly (Z)-alkene | organic-chemistry.org |

| Zr-catalyzed Carboalumination | Alkyne + Organoaluminum + Zr catalyst | High (E)-selectivity | researchgate.net, nih.gov |

Transition Metal-Catalyzed Routes to 2-Octene, 3-methyl-

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering efficient and selective pathways for the synthesis of complex molecules like 2-Octene, 3-methyl-.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation in 2-Octene, 3-methyl- Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the carbon framework of 2-Octene, 3-methyl-. Reactions such as the Suzuki, Negishi, and Heck couplings allow for the precise formation of C-C bonds. ontosight.ai For example, a Suzuki coupling could involve the reaction of an alkenyl boronic acid or ester with an appropriate alkyl halide in the presence of a palladium catalyst.

The Negishi coupling, which utilizes organozinc reagents, is another effective method. The synthesis of terpenoids, which often contain structural motifs similar to 2-Octene, 3-methyl-, has been achieved using palladium-catalyzed cross-coupling of alkenylalanes, which are themselves prepared via zirconium-catalyzed carboalumination. researchgate.net

Olefin Metathesis Strategies for 2-Octene, 3-methyl-

Olefin metathesis, a Nobel Prize-winning reaction, provides a versatile method for the synthesis of alkenes by the redistribution of alkene fragments. wikipedia.org This reaction is catalyzed by various transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.org A cross-metathesis reaction between two simpler alkenes could, in principle, be employed to construct the 2-Octene, 3-methyl- skeleton. The choice of catalyst is crucial for controlling the reaction's efficiency and selectivity. researchgate.netbeilstein-journals.org Modern ruthenium catalysts exhibit high functional group tolerance, making olefin metathesis a broadly applicable synthetic tool. researchgate.net

Table 2: Overview of Transition Metal-Catalyzed Reactions

| Reaction | Catalyst System | Key Bond Formation | Reference(s) |

|---|---|---|---|

| Suzuki Coupling | Palladium catalyst + Base | C(sp²)-C(sp³) | ontosight.ai |

| Negishi Coupling | Palladium or Nickel catalyst | C(sp²)-C(sp³) | researchgate.net |

| Olefin Metathesis | Ruthenium or Molybdenum catalyst | C=C | wikipedia.org, researchgate.net |

Non-Catalytic and Stoichiometric Preparations of 2-Octene, 3-methyl- Derivatives

Beyond catalytic methods, classical stoichiometric reactions remain valuable for the synthesis of 2-Octene, 3-methyl- and its derivatives.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols, which can then be converted to alkenes. organicchemistrytutor.com For the synthesis of 2-Octene, 3-methyl-, a Grignard reagent such as pentylmagnesium bromide could be reacted with 2-butanone. The resulting tertiary alcohol, 3-methyl-3-octanol, can then be dehydrated under acidic conditions to yield a mixture of alkene isomers, including 2-Octene, 3-methyl-. The regioselectivity of the dehydration step can be influenced by the reaction conditions.

The Wittig reaction , as mentioned earlier, is a powerful stoichiometric method for alkene synthesis. mnstate.eduumass.edu To synthesize 2-Octene, 3-methyl-, one could react a phosphorus ylide, such as the one derived from ethyltriphenylphosphonium bromide, with 2-heptanone. This reaction directly forms the carbon-carbon double bond with a degree of stereochemical control dependent on the ylide's nature. organic-chemistry.org

Emerging Synthetic Technologies for Branched Alkenes

The synthesis of structurally complex branched alkenes, such as 2-Octene, 3-methyl-, is a field of continuous innovation. Researchers are actively exploring novel methodologies that offer improved efficiency, selectivity, and sustainability compared to traditional synthetic routes. These emerging technologies often focus on creating carbon-carbon bonds with high precision and under milder reaction conditions. This section will delve into two such significant advancements: the use of ultrasonic irradiation to promote cycloaddition reactions for creating complex cyclic alkenes and the Corey-House synthesis for the formation of branched alkanes, which are key precursors to branched alkenes.

Ultrasonic Synthesis for Bicyclo[2.2.2]octene Derivatives

One of the burgeoning areas in synthetic chemistry is the application of ultrasound to drive chemical reactions, a field known as sonochemistry. Ultrasonic irradiation has been shown to significantly accelerate reaction rates and improve yields in various organic transformations. researchgate.net The mechanical effects of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generate localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction kinetics. researchgate.net

A notable application of this technology is in the synthesis of bicyclo[2.2.2]octene derivatives. researchgate.netias.ac.in These complex, bridged cyclic alkenes are valuable building blocks in the synthesis of natural products and therapeutic agents. google.com The Diels-Alder reaction, a [4+2] cycloaddition, is a common method for constructing the bicyclo[2.2.2]octane framework.

For instance, the synthesis of trimethylsilyloxy-substituted bicyclo[2.2.2]octene derivatives has been successfully achieved under ultrasonic conditions. researchgate.net The reaction involves the Diels-Alder cycloaddition of 2-(trimethylsilyloxy)-1,3-cyclohexadiene with dienophiles like naphthaquinone or N-benzylmaleimide. researchgate.net The use of ultrasound in these syntheses has been reported to provide the desired products in good yields. ias.ac.in

Table 1: Ultrasonic Synthesis of Bicyclo[2.2.2]octene Derivatives

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

|---|---|---|---|---|

| 2-(trimethylsilyloxy)-1,3-cyclohexadiene | Naphthaquinone | 11-trimethylsilyloxy-1,2,3,4,4a,9a-hexahydro-1,4-etheno-anthraquinone | Ultrasonic irradiation | researchgate.net |

The successful application of ultrasonic synthesis to complex molecules like bicyclo[2.2.2]octene derivatives highlights its potential for the synthesis of other complex alkenes, including branched acyclic alkenes. The enhanced reaction rates and potentially milder conditions offered by sonochemistry could provide a more efficient pathway to these structures.

Corey-House Synthesis for Branched Alkanes Relevant to Precursors

The Corey-House synthesis, also known as the Corey-Posner-Whitesides-House reaction, is a powerful and versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of alkanes. sgkgdcvinukonda.ac.inbyjus.com This reaction is particularly valuable for its ability to create unsymmetrical alkanes, including those with branched chains, which can serve as direct precursors to branched alkenes like 2-Octene, 3-methyl-. byjus.comtestbook.com

The reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. sgkgdcvinukonda.ac.inbyjus.com A key advantage of the Corey-House synthesis over other coupling reactions, such as the Wurtz reaction, is its high yield and ability to form unsymmetrical products with minimal side reactions. unacademy.comvedantu.com

The general scheme for the Corey-House synthesis is as follows:

Formation of Alkyl Lithium: An alkyl halide is reacted with lithium metal in a suitable solvent like dry ether to form an alkyl lithium compound.

R-X + 2Li → R-Li + LiX byjus.com

Formation of Gilman Reagent: The alkyl lithium is then treated with a copper(I) halide (typically cuprous iodide, CuI) to form a lithium dialkylcuprate.

2R-Li + CuI → R₂CuLi + LiI byjus.com

Coupling Reaction: The Gilman reagent is reacted with a second alkyl halide (which can be the same as or different from the first) to form the desired alkane.

R₂CuLi + R'-X → R-R' + R-Cu + LiX byjus.com

For the synthesis of a precursor to 2-Octene, 3-methyl-, one could envision a retrosynthetic approach where the target alkane is 3-methyl-octane. This could be synthesized via the Corey-House reaction by coupling a suitable Gilman reagent with an appropriate alkyl halide. For instance, reacting lithium di(sec-butyl)cuprate with 1-bromobutane (B133212) or lithium dibutylcuprate with 2-bromobutane (B33332) could potentially yield 3-methyl-octane.

Table 2: Illustrative Corey-House Reactions for Branched Alkane Synthesis

| Gilman Reagent (R₂CuLi) | Alkyl Halide (R'-X) | Product Alkane (R-R') |

|---|---|---|

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Bromopropane (CH₃CH₂CH₂Br) | Butane (CH₃CH₂CH₂CH₃) byjus.com |

A significant feature of the Corey-House synthesis is that for optimal yields, the alkyl halide used in the final coupling step should ideally be primary. byjus.com The alkyl groups in the Gilman reagent can be primary, secondary, or tertiary. sgkgdcvinukonda.ac.inbyjus.com This flexibility allows for the strategic synthesis of a wide variety of branched alkanes that can then be converted to the corresponding branched alkenes through subsequent functionalization and elimination reactions.

Mechanistic Investigations of Reactions Involving 2 Octene, 3 Methyl

Catalytic Transformations of 2-Octene, 3-methyl-

The catalytic conversion of 2-octene, 3-methyl- encompasses a variety of important industrial reactions. Understanding the underlying mechanisms is crucial for controlling product selectivity and optimizing reaction conditions.

Hydroformylation Mechanisms Yielding Branched Aldehydes from Alkenes

Hydroformylation, or oxo synthesis, is a process that converts alkenes into aldehydes by adding a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond. mt.com The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium. mt.com While the production of linear aldehydes is often desired in industrial applications, the hydroformylation of internal and branched alkenes like 2-octene, 3-methyl- presents unique mechanistic challenges and opportunities for the synthesis of branched aldehydes. mt.comuva.nl

The generally accepted mechanism for rhodium-catalyzed hydroformylation involves a series of steps including ligand dissociation, alkene coordination, hydride migration, CO insertion, and hydrogenolysis. uva.nlscispace.com For an internal alkene, hydride addition to the metal-alkene complex can occur at either of the two carbons of the double bond. In the case of 2-octene, 3-methyl-, this would lead to two possible alkyl-rhodium intermediates. The regioselectivity of the reaction—the preference for forming a branched versus a less-branched aldehyde—is determined at this hydride migration step. mt.com

The structure of the catalyst, particularly the nature of the phosphine (B1218219) ligands, plays a significant role in directing the regioselectivity. mt.com Bulky ligands can sterically hinder the approach of the catalyst to one side of the alkene, favoring the formation of a specific regioisomer. mt.com For instance, the use of specialized ligands like BOBPHOS has been shown to favor the formation of branched aldehydes from unbiased alkenes. scispace.com Kinetic studies on such systems suggest a complex scenario where multiple steps, including alkene coordination/hydride transfer and hydrogenolysis, can be turnover-determining. scispace.com

The most significant side reaction in hydroformylation is isomerization of the double bond, which can occur via β-hydride elimination from the branched alkyl rhodium intermediate. uva.nluva.nl This can lead to a mixture of aldehyde products.

Table 1: Key Intermediates in the Hydroformylation of 2-Octene, 3-methyl-

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Hydrido-metal complex | The active catalyst species, e.g., HCo(CO)₄ or HRh(CO)(PPh₃)₃. | Initiates the catalytic cycle by coordinating to the alkene. |

| Alkyl-metal intermediate | Formed after hydride migration to the coordinated alkene. | Determines the regioselectivity of the final aldehyde product. |

Hydroboration for Branched Selectivity in Alkene Functionalization

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. byjus.com The reaction is characterized by its anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond, and its syn-stereospecificity, where the hydrogen and boron add to the same face of the alkene. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org For a trisubstituted alkene like 2-octene, 3-methyl-, the hydroboration reaction is highly regioselective due to steric effects. yale.edu

The mechanism involves the concerted addition of a B-H bond across the alkene double bond. masterorganicchemistry.comlibretexts.org The boron atom, being the more electrophilic part of the B-H bond, adds to the less sterically hindered carbon atom of the double bond. In the case of 2-octene, 3-methyl-, the boron will preferentially add to the C2 carbon, leading to the formation of a trialkylborane. Subsequent oxidation of this intermediate with hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. masterorganicchemistry.com

The regioselectivity of hydroboration can be further enhanced by using sterically hindered borane (B79455) reagents such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN). yale.eduredalyc.org These bulky reagents exhibit even greater preference for addition to the least hindered carbon atom of the alkene. redalyc.org

Table 2: Regioselectivity in the Hydroboration of Alkenes

| Alkene | Borane Reagent | Major Product (after oxidation) | Reference |

|---|---|---|---|

| 1-Hexene (B165129) | BH₃ | 1-Hexanol (~90%) | yale.edu |

| 2-Methyl-2-butene | BH₃ | 3-Methyl-2-butanol | yale.edu |

| 1-Methylcyclohexene | BH₃ | trans-2-Methylcyclohexanol | yale.edu |

Epoxidation Reaction Pathways of Internal Alkenes, including Octene Isomers

Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide (an oxirane). For internal alkenes like 2-octene, 3-methyl-, this reaction is a key transformation for introducing functionality. A common method for epoxidation involves the use of peroxycarboxylic acids, such as m-chloroperoxybenzoic acid (MCPBA). libretexts.org The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the double bond. libretexts.org This concerted nature means the reaction is stereospecific; a cis-alkene will yield a cis-epoxide, and a trans-alkene will give a trans-epoxide. libretexts.org

Another important pathway for epoxidation involves catalytic activation of molecular oxygen. google.com This can occur through a monooxygenase or a dioxygenase type mechanism. google.com In the monooxygenase mechanism, a high-valent metal-oxo intermediate is responsible for the epoxidation. google.com In the context of electrochemical systems, reactive oxygen species formed on an anode surface can epoxidize alkenes. nih.gov Studies have shown that the epoxidation of alkenes like 1-hexene on a gold anode competes with the oxygen evolution reaction, with both processes sharing a common surface-adsorbed oxygen atom intermediate (O*). nih.gov

For an unsymmetrical internal alkene like 2-octene, 3-methyl-, epoxidation can lead to the formation of diastereomeric epoxide products, depending on the face of the double bond that is attacked. lumenlearning.com

Oligomerization Reaction Networks and Selectivity Control for Branched Octenes

The oligomerization of alkenes is a process where a few monomer units are linked together to form a larger molecule. For branched octenes, such as those derived from the dimerization of butenes, the reaction mechanism is typically acid-catalyzed. Over solid acid catalysts like zeolites, the reaction proceeds through a carbocation mechanism. ub.edukit.edu The initial step is the protonation of the alkene to form a carbenium ion. nih.govacs.org This carbocation can then react with another alkene molecule to form a larger carbocation, which can then deprotonate to yield a dimer.

The structure of the resulting oligomers is highly dependent on the reaction conditions and the nature of the catalyst. The dimerization of linear butenes over nickel-supported zeolite catalysts has been proposed to proceed through different pathways involving adsorption and insertion of butene molecules at either the primary or secondary carbon atoms, leading to the formation of various octene, methylheptene, and dimethylhexene isomers. utoronto.ca The selectivity towards specific branched octenes can be influenced by controlling these adsorption and insertion modes. utoronto.ca

The oligomerization of ethylene (B1197577) can also lead to the formation of octenes. The Shell Higher Olefin Process (SHOP) utilizes a nickel catalyst and proceeds via a Cossee-Arlman mechanism to produce a broad distribution of linear alpha-olefins. mdpi.com In contrast, chromium-based catalysts can selectively produce 1-hexene and 1-octene (B94956) through a metallacycle mechanism. mdpi.comnih.gov

Catalytic Dehydrogenation of Branched Hydrocarbons Analogous to 2-Octene, 3-methyl-

Catalytic dehydrogenation is a chemical reaction that involves the removal of hydrogen from a molecule, typically in the presence of a catalyst. This process is crucial for converting saturated hydrocarbons into unsaturated ones, such as alkenes and aromatics. byjus.com For branched alkanes analogous to the hydrogenated form of 2-octene, 3-methyl- (which would be 3-methyloctane), dehydrogenation can lead to the formation of various alkene isomers.

The dehydrogenation of alkanes is an endothermic process that is favored at high temperatures and low pressures. mdpi.com Platinum-based catalysts are widely used for this reaction. mdpi.com The mechanism of n-octane dehydrogenation on a Pt(111) surface has been studied in detail. rsc.orgcsic.es It involves the initial cleavage of a C-H bond, typically at a terminal methyl group, to form a surface-bound alkyl species. rsc.orgcsic.es Subsequent dehydrogenation steps can lead to the formation of a double bond within the carbon chain. rsc.org

The dehydrogenation of C9-C14 normal paraffins is an industrial process used to produce mono-olefins, often using a platinum catalyst on an alumina (B75360) support. google.com The reaction conditions, such as temperature and hydrogen partial pressure, are carefully controlled to maximize the yield of the desired olefins and minimize side reactions like cracking and coking. google.com

Acid-Catalyzed Reaction Mechanisms of Branched Alkenes over Zeolites

Zeolites are crystalline aluminosilicates with a porous structure and strong Brønsted acid sites, making them highly effective catalysts for a variety of hydrocarbon transformations. nih.govsapub.org When branched alkenes like 2-octene, 3-methyl- interact with acidic zeolites, they undergo a complex network of reactions including isomerization, cracking, and oligomerization. rsc.orgosti.gov

The fundamental step in these reactions is the protonation of the alkene by a Brønsted acid site to form a carbocation intermediate. nih.govacs.org This carbocation can then undergo several transformations:

Isomerization: The carbocation can rearrange through hydride or alkyl shifts to form a more stable carbocation, which then deprotonates to yield an isomeric alkene. acs.org

Cracking: The carbocation can undergo β-scission, breaking a carbon-carbon bond to form a smaller alkene and a smaller carbocation. osti.gov

Oligomerization: The carbocation can react with another alkene molecule to form a larger carbocation, leading to the formation of dimers, trimers, and higher oligomers. nih.gov

The product distribution in zeolite-catalyzed reactions is strongly influenced by the pore structure of the zeolite, which can impose shape-selective constraints on the reactants, products, and transition states. osti.govnih.gov The reactivity of branched alkenes is often higher than that of linear alkenes due to the greater stability of the tertiary carbocations that can be formed. ub.edu

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Octene, 3-methyl- |

| 1-Hexene |

| 2-Methyl-2-butene |

| 1-Methylcyclohexene |

| Styrene (B11656) |

| 1-Hexanol |

| 3-Methyl-2-butanol |

| trans-2-Methylcyclohexanol |

| 2-Phenylethanol |

| m-Chloroperoxybenzoic acid (MCPBA) |

| Disiamylborane |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) |

| Butene |

| Octene |

| Methylheptene |

| Dimethylhexene |

| Ethylene |

| 1-Octene |

| 3-Methyloctane (B1293759) |

| n-Octane |

| Toluene |

| BOBPHOS |

| HCo(CO)₄ |

| HRh(CO)(PPh₃)₃ |

| BH₃ |

| PPh₃ |

| CO |

| H₂ |

| O₂ |

| O* |

| Pt |

| Ni |

| Rh |

| Co |

| Alumina |

Protonation and Carbocation Intermediate Formation

The reaction mechanism of 2-Octene, 3-methyl- in acidic media commences with the protonation of the carbon-carbon double bond. This electrophilic addition of a proton (H⁺) follows Markovnikov's rule, where the proton preferentially adds to the less substituted carbon of the double bond (C2). This leads to the formation of a carbocation intermediate.

Protonation of the C2=C3 double bond in 2-Octene, 3-methyl- results in the formation of a tertiary carbocation at the C3 position. The mechanism can be described in the following steps:

Protonation of the Alkene : The π electrons of the double bond act as a nucleophile, attacking a proton from a protic acid (e.g., H₂SO₄). byjus.com

Formation of the Carbocation : The proton bonds to C2, leaving a positive charge on C3. This results in the formation of the 3-methyl-3-octyl cation. This step is generally the slowest and therefore the rate-determining step in reactions like acid-catalyzed hydration or polymerization. byjus.com

The resulting tertiary carbocation (a carbon atom bonded to three other carbon atoms) is relatively stable. Its stability is attributed to the inductive effect and hyperconjugation provided by the surrounding alkyl groups (a methyl group, an ethyl group, and a pentyl group). In some cases, carbocation intermediates can undergo rearrangements, such as hydride or methyl shifts, to form an even more stable carbocation. libretexts.org However, in the case of the 3-methyl-3-octyl cation, it is already a tertiary carbocation, the most stable type, making significant rearrangement less likely unless specific structural features allow for the formation of a resonance-stabilized or otherwise exceptionally stable carbocation.

The formation of this carbocation is a crucial step that initiates various subsequent reactions, including cracking, isomerization, and polymerization. For example, in the acid-catalyzed dehydration of alcohols like 3,7-dimethyl-3-octanol, a similar tertiary carbocation is formed after the protonation of the hydroxyl group and subsequent loss of water, leading to a mixture of alkene isomers. chegg.com

Alkenes Cracking Pathways and Isomerization Kinetics

The cracking of alkenes like 2-Octene, 3-methyl- over solid acid catalysts such as zeolites (e.g., H-ZSM-5) is a complex process involving a network of reactions including isomerization, oligomerization, and β-scission. acs.org The mechanism is fundamentally based on carbenium ion chemistry.

Following the protonation and formation of the tertiary 3-methyl-3-octyl carbenium ion as described in the previous section, several reaction pathways become accessible:

Isomerization : The initial carbocation can undergo skeletal isomerization or double-bond migration via repeated deprotonation/reprotonation steps or hydride shifts. This leads to a thermodynamic equilibrium mixture of various C₉ isomers. The kinetics of isomerization are typically fast compared to cracking, meaning that a pool of different isomers is available to undergo cracking. acs.orgresearchgate.net

Cracking (β-Scission) : This is the primary pathway for breaking down the C₉ chain. The β-scission rule states that the C-C bond beta to the positively charged carbon atom cleaves. acs.org For the 3-methyl-3-octyl cation, there are three potential β-scission points, leading to the formation of a smaller carbocation and a neutral olefin.

The dominant cracking pathways are those that proceed through the most stable carbenium ion intermediates. acs.org Tertiary carbenium ions are significantly more stable and are key intermediates in cracking reactions. acs.org Cracking of the 3-methyl-3-octyl cation can proceed as follows:

Cleavage of the C4-C5 bond : This would yield a C₅ olefin (pentene) and a tertiary C₄ carbocation (tert-butyl cation), which would quickly deprotonate to form isobutylene.

Cleavage of the C2-C3 bond : This would lead to propene and a secondary C₆ carbocation.

Cleavage of the C3-methyl bond : This would result in 2-octene and a methyl cation, which is highly unstable and thus this pathway is unlikely.

Studies on the cracking of C8 hydrocarbons have shown that cracking is favored in the middle of long paraffin (B1166041) molecules. researchgate.net For branched olefins, cracking often occurs at the branching point. The reaction products from the cracking of 1-hexene on H-ZSM-5 catalysts show a prevalence of C₃ and C₄ fragments, which supports the mechanism of oligomerization followed by cracking of larger carbocations. mdpi.com The cracking of branched hexene isomers, such as 2-methyl-pentene, is a significant route to propene formation. rsc.org

| Cracking Pathway (β-Scission) | Initial Carbocation | Primary Products | Relative Likelihood |

| Path A | 3-methyl-3-octyl cation | 1-Pentene + tert-Butyl cation (→ Isobutylene + H⁺) | High |

| Path B | 3-methyl-3-octyl cation | Propene + sec-Hexyl cation (→ Hexenes + H⁺) | Moderate |

| Path C | Isomerized C₉ Cations | Various smaller olefins and carbocations | High |

This table represents plausible cracking pathways based on general principles of carbenium ion chemistry. Actual product distribution depends on specific reaction conditions (temperature, pressure, catalyst).

The kinetics of these reactions are highly temperature-dependent. At lower temperatures, isomerization is dominant, while at higher temperatures, cracking rates increase significantly. mdpi.com The rate of cracking is also influenced by the stability of the carbocation intermediates formed during β-scission. acs.org

Homogeneous Catalytic Cycles for 2-Octene, 3-methyl- Transformations

Homogeneous catalysts offer a powerful means to achieve selective transformations of alkenes like 2-Octene, 3-methyl- under mild conditions. The reactivity is governed by the nature of the metal center and the steric and electronic properties of the ligands.

Isomerization: Transition metal complexes, particularly those of iridium, palladium, and titanium, are effective for alkene isomerization. The goal is often to move the double bond to a thermodynamically more stable internal position or to a less sterically hindered terminal position to facilitate further reactions.

Iridium Catalysis : Iridium pincer complexes have been shown to catalyze the isomerization of terminal alkenes like 1-octene to internal isomers. researchgate.net Mechanistic studies suggest two possible pathways depending on the ligand sterics: a π-allyl hydride intermediate involving an intramolecular 1,3-hydrogen shift, or an insertion/elimination mechanism that can involve intermolecular hydrogen transfer. researchgate.net For 3-methyl-2-octene, such a catalyst could facilitate its conversion to other isomers like 3-methyl-3-octene or 2-ethyl-1-heptene.

Titanium Catalysis : Titanocene-based catalysts, generated from complexes like (C₅Me₅)₂TiCl₂, are highly stereoselective for the isomerization of 1-alkenes to (E)-2-alkenes. oup.com The mechanism is proposed to involve a (π-allyl)TiH species. However, studies on branched alkenes like 3-methyl-1-pentene (B165626) showed no isomerization, suggesting that steric hindrance near the double bond, as is present in 3-methyl-2-octene, could inhibit catalytic activity. oup.com

Isomerizing Carbonylation: A key industrial application of homogeneous catalysis is the carbonylation of alkenes to produce carboxylic acids, esters, or amides. For internal alkenes, this requires a catalyst capable of isomerizing the double bond to the terminal position, which is more reactive.

Palladium Catalysis : Palladium complexes with bulky phosphine ligands, such as 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB), are exceptionally effective for isomerizing methoxycarbonylation and aminocarbonylation. d-nb.inforsc.orgunits.it The catalytic cycle typically involves the formation of a palladium-hydride species. d-nb.infonih.gov This hydride adds to the alkene to form a palladium-alkyl intermediate. Through a series of reversible β-hydride elimination and re-addition steps, the palladium center "walks" along the carbon chain. When the metal reaches the terminal carbon, migratory insertion of carbon monoxide (CO) occurs, followed by nucleophilic attack by an alcohol or amine to yield the linear product and regenerate the catalyst. d-nb.info When internal octenes and methyl-branched pentenes were subjected to these conditions, high selectivity for the linear amide product was observed, demonstrating the catalyst's efficiency in isomerizing the double bond past branches. rsc.org

Other Transformations: Homogeneous catalysts can also mediate other useful transformations.

Ruthenium Catalysis : Ruthenium complexes have been used for the catalytic conversion of allylic alcohols. For instance, [RuClCp(PTA)₂] can catalyze the isomerization of 3-methyl-2-cyclohexen-1-ol (B1293851) to 3-methylcyclohexanone. researchgate.net While 3-methyl-2-octene is not an allylic alcohol, related ruthenium systems could potentially catalyze its hydrogenation or oxidation depending on the reaction conditions.

Tungsten Catalysis : Tungsten oxide complexes can promote the oxyamination of alkenes. rsc.org The proposed cycle involves the formation of a tungstenooxaziridine complex which then delivers nitrogen and oxygen across the double bond. This provides a route to synthesizing valuable aminoalcohols from simple alkenes. rsc.org

| Catalytic System | Transformation | Key Mechanistic Feature | Typical Product from a Branched Internal Alkene |

| Pd / Bulky Phosphine Ligands | Isomerizing Aminocarbonylation | Pd-hydride formation, β-hydride elimination/re-addition (isomerization), CO insertion | Linear Amide rsc.org |

| Pd / (P^P) Ligand | Isomerizing Alkoxycarbonylation | Formation of linear and branched Pd-alkyl intermediates; CO insertion into linear species d-nb.infonih.gov | Linear Ester |

| Ir / CCC-Pincer Ligand | Isomerization | π-Allyl hydride intermediate or Insertion/Elimination researchgate.net | Mixture of Alkene Isomers |

| Ti / (C₅Me₅)₂TiCl₂ | Isomerization | (π-allyl)TiH intermediate oup.com | Potentially low reactivity due to sterics oup.com |

| Ru / Cp/PTA Ligands | Isomerization/Oxidation | Varies with substrate and conditions researchgate.net | Isomerized or Oxidized Products |

| W / WO₂Dipic(H₂O) | Oxyamination | Formation of tungstenooxaziridine intermediate rsc.org | Aminoalcohol |

This table summarizes potential transformations of 2-Octene, 3-methyl- based on catalytic cycles reported for similar alkenes.

Stereochemical Studies and Isomerization Pathways of 2 Octene, 3 Methyl

Positional Isomerization of 2-Octene, 3-methyl-

Positional isomerization involves the migration of the double bond along the carbon chain of an alkene. In the case of 2-octene, 3-methyl-, this process leads to a mixture of other octene isomers. The distribution of these isomers is governed by the principles of thermodynamic and kinetic control and is influenced by the choice of catalyst.

Thermodynamic versus Kinetic Isomerization Control

The outcome of a chemical reaction can be determined by two different controlling factors: kinetic control and thermodynamic control. libretexts.orgdergipark.org.tr Under kinetic control, the major product is the one that is formed the fastest, meaning it has the lowest activation energy. libretexts.orgmasterorganicchemistry.com Conversely, under thermodynamic control, the reaction is reversible, and the most stable product, which is at the lowest energy state, will be the major product at equilibrium. libretexts.orgmasterorganicchemistry.com

In the context of the positional isomerization of 2-octene, 3-methyl-, the various possible isomers, such as other methyl-octenes and linear octenes, will have different thermodynamic stabilities. Generally, more substituted alkenes are more stable. masterorganicchemistry.com Therefore, at equilibrium under thermodynamic control, the most stable isomer of 3-methyl-2-octene would be favored. The reaction conditions, particularly temperature, play a crucial role in determining which regime dominates. Lower temperatures often favor the kinetically controlled product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamically controlled product. libretexts.org

Catalysts for Olefin Isomerization (e.g., Titanium Complexes, Palladium-Hydrides, Zeolites)

A variety of catalysts are effective in promoting the isomerization of olefins, including 2-octene, 3-methyl-. The choice of catalyst can significantly influence the reaction pathway and the resulting isomer distribution.

Titanium Complexes: Titanium-based catalysts, often generated from reagents like Cp₂TiCl₂ and LiAlH₄, have been shown to promote the isomerization of olefins. osti.govoup.com These systems can operate through mechanisms such as metal hydride addition-elimination or via a π-allyl metal hydride intermediate. osti.gov The catalytic activity of these titanium complexes is highly dependent on the composition of the reagents used. oup.com

Palladium-Hydrides: Palladium-hydride complexes are highly efficient catalysts for the isomerization of alkenes. researchgate.netacs.org These catalysts can be generated in situ from palladium(II) sources and a hydride source, such as triethylsilane. researchgate.net They are known to catalyze the isomerization of terminal alkenes to internal alkenes with high regio- and stereoselectivity. researchgate.netacs.org The mechanism typically involves a series of migratory insertion and β-hydride elimination steps. nih.gov The ligand environment around the palladium center can be tuned to control the selectivity of the isomerization. researchgate.net

Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic properties, making them effective catalysts for various hydrocarbon transformations, including olefin isomerization. mdpi.comresearchgate.net The acidic sites within the zeolite framework can protonate the alkene, forming a carbocation intermediate. ugent.be This intermediate can then undergo rearrangements, including double bond migration, before deprotonating to form a different isomer. The shape selectivity of the zeolite pores can also influence the product distribution. mdpi.com Zeolites like ZSM-5 and ZSM-35 have been studied for their ability to catalyze skeletal isomerization in addition to positional isomerization. ugent.begoogle.com

| Catalyst Type | General Mechanism | Key Features |

| Titanium Complexes | Metal hydride addition-elimination or π-allyl metal hydride intermediate osti.gov | Activity depends on reagent composition oup.com |

| Palladium-Hydrides | Migratory insertion and β-hydride elimination nih.gov | High efficiency and selectivity, tunable with ligands researchgate.net |

| Zeolites | Carbocation intermediate formation on acid sites ugent.be | Shape selectivity, can also promote skeletal isomerization mdpi.comgoogle.com |

Cis-Trans Isomerization of 2-Octene, 3-methyl-

Cis-trans isomerism, also known as geometric isomerism, is possible in alkenes where each carbon atom of the double bond is attached to two different groups. pressbooks.publibretexts.org For 2-octene, 3-methyl-, the carbon at position 2 is bonded to a hydrogen and a methyl group, and the carbon at position 3 is bonded to a methyl group and a pentyl group. Since both carbons of the double bond are attached to two different groups, 2-octene, 3-methyl- can exist as cis and trans isomers.

Mechanistic Insights into Stereochemical Rearrangements

The interconversion between cis and trans isomers does not occur spontaneously due to the high energy barrier for rotation around the carbon-carbon double bond. masterorganicchemistry.com This isomerization typically requires a catalyst or an input of energy, such as light. oit.edu

One common catalytic mechanism involves the temporary conversion of the double bond into a single bond, allowing for free rotation. This can be achieved through various means, including:

Acid Catalysis: A strong acid can protonate the double bond, forming a carbocation intermediate. Rotation can then occur around the newly formed carbon-carbon single bond. Subsequent deprotonation can lead to either the cis or trans isomer. pressbooks.pub

Radical Pathways: In the presence of a radical initiator or light, the π-bond of the alkene can be temporarily broken, leading to a diradical species where rotation around the C-C single bond is possible. oit.edu

Metal Catalysis: Transition metal catalysts, such as those based on palladium or rhodium, can facilitate cis-trans isomerization through the formation of π-alkene or π-allyl intermediates, which allow for stereochemical rearrangement.

Influence of Catalytic Systems on Isomer Ratio

The final ratio of cis to trans isomers is often dictated by their relative thermodynamic stabilities. In most acyclic alkenes, the trans isomer is more stable than the cis isomer due to reduced steric strain between the substituent groups on the same side of the double bond. pressbooks.pubquora.com Consequently, at equilibrium, the trans isomer is generally favored.

However, the choice of catalyst can influence the rate at which this equilibrium is reached and, in some cases, can provide a product ratio that is not reflective of the thermodynamic equilibrium (kinetic control). For example, specific catalytic systems can be designed to selectively produce one isomer over the other. Studies on other alkenes have shown that the ligand environment of a metal catalyst can significantly impact the cis/trans selectivity of isomerization reactions. researchgate.net For instance, certain palladium-hydride complexes have demonstrated high stereoselectivity in olefin isomerization. researchgate.net

Skeletal Isomerization of Branched Alkenes Related to 2-Octene, 3-methyl-

Skeletal isomerization involves the rearrangement of the carbon skeleton of a molecule to form a structural isomer. For branched alkenes like 2-octene, 3-methyl-, this can lead to the formation of other C₉H₁₈ isomers with different branching patterns.

This process is typically catalyzed by strong acid catalysts, such as zeolites, under more severe conditions than those required for simple positional isomerization. ugent.betandfonline.com The mechanism proceeds through carbocation intermediates. ugent.betandfonline.com An alkene is first protonated by an acid site on the catalyst to form a secondary or tertiary carbocation. This carbocation can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, effectively rearranging the carbon skeleton. Deprotonation of this new carbocation yields a skeletally isomerized alkene.

Advanced Spectroscopic and Chromatographic Characterization in 2 Octene, 3 Methyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including branched alkenes like "2-Octene, 3-methyl-". It provides detailed information about the chemical environment of individual atoms, enabling the differentiation of closely related isomers.

For complex molecules and polymers, one-dimensional (1D) NMR spectra can become overcrowded and difficult to interpret. researchgate.net Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve overlapping signals and establish connectivity between atoms. In the context of branched alkenes and their polymers, high-temperature NMR is often necessary to ensure samples are fully dissolved and to reduce viscosity, leading to sharper and more informative spectra.

Advanced solid-state NMR spectroscopy can also be utilized to understand the molecular order and interconnection of silicone linkers in hybrid materials. mdpi.com Techniques like ¹H-¹H double quantum-single quantum (DQ-SQ) MAS NMR and ¹H-¹³C HETCOR provide insights into the proximity and connectivity of different molecular fragments. mdpi.com For instance, in the analysis of siloxane-silsesquioxane resins, these methods can confirm the formation of mixed silicone linkers. mdpi.com

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of substances without the need for identical reference standards. researchgate.net This is particularly valuable in the analysis of copolymers containing branched alkenes, where it can be used to quantify the comonomer content. The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net

In the characterization of polyolefin copolymers, both ¹³C NMR and ¹H NMR are employed. While ¹³C NMR can provide detailed microstructural information, it often requires long acquisition times. acs.org High-field ¹H NMR has emerged as a faster alternative for analyzing comonomer composition in complex copolymers, significantly reducing experimental time. acs.org For example, ¹H-MAS NMR has been successfully used to quantify the comonomer content in ethene-α-hexene copolymers, offering the advantages of short experimental times and minimal sample preparation. researchgate.net

| Technique | Application in Branched Alkene Analysis | Key Findings/Advantages |

| High-Temperature Multidimensional NMR | Structural elucidation of complex branched polymers. | Resolves overlapping signals, establishes atomic connectivity, and requires high temperatures for sample dissolution and reduced viscosity. researchgate.net |

| Solid-State NMR (DQ-SQ MAS, HETCOR) | Characterization of hybrid materials with silicone linkers. | Reveals molecular order and interconnections, confirming the structure of complex polymeric networks. mdpi.com |

| Quantitative ¹³C NMR | Determination of comonomer composition and microstructure in polyolefins. | Provides detailed structural information but can be time-consuming. acs.org |

| Quantitative ¹H NMR | Rapid quantification of comonomer content in copolymers. | Offers a significant reduction in analysis time compared to ¹³C NMR and does not require extensive sample preparation. acs.orgresearchgate.net |

High-Temperature Multidimensional NMR for Structural Elucidation

Mass Spectrometry (MS) Techniques for Double Bond Location and Structure Confirmation

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is a critical tool for confirming the structure of "2-Octene, 3-methyl-" and identifying the location of the double bond.

Gas chromatography separates volatile compounds in a mixture before they are introduced into the mass spectrometer for analysis. nih.gov For alkenes, determining the precise location of the double bond can be challenging with standard electron ionization (EI) mass spectrometry, as the molecular ion is often unstable and undergoes extensive fragmentation. uni-saarland.de

To overcome this, derivatization techniques are employed. spectroscopyonline.com A common method involves the reaction of the alkene with dimethyl disulfide (DMDS). researchgate.netnih.govnih.gov The resulting DMDS adduct is more stable and, upon fragmentation in the mass spectrometer, produces characteristic ions that clearly indicate the original position of the double bond. researchgate.netnih.govnih.gov This technique has been successfully applied to the analysis of long-chain alkenes, alkadienes, and alkatrienes, as well as monounsaturated monomers in biopolymers. researchgate.netnih.gov The derivatization process typically involves treating the sample with DMDS, sometimes with an iodine catalyst, followed by GC/MS analysis. researchgate.netresearcher.life

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule or fragment. uni-saarland.de This capability is crucial for distinguishing between isobaric fragment ions—ions that have the same nominal mass but different elemental formulas. In the analysis of branched alkenes and their derivatives, HRMS can help to unequivocally identify fragment ions and confirm the proposed structure. researcher.lifenih.gov

For instance, when analyzing DMDS derivatives of methyl ketones, different double bond positions can yield isobaric fragment ions that can only be distinguished using HRMS. researcher.life The accuracy of HRMS, often within a few parts per million (ppm), allows for confident assignment of elemental compositions to observed ions, significantly enhancing the reliability of structural elucidation. nih.gov

| Technique | Derivatization Method | Principle and Application |

| GC/MS | Dimethyl Disulfide (DMDS) | Alkenes are reacted with DMDS to form stable adducts. Fragmentation of these adducts in the mass spectrometer produces ions that reveal the original double bond location. researchgate.netnih.govnih.gov |

| HRMS | Not applicable (used for analysis) | Provides highly accurate mass measurements to determine the elemental composition of ions, helping to differentiate between isobaric fragments and confirm structures. uni-saarland.deresearcher.lifenih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) with Derivatization Methods

Infrared (IR) Spectroscopy for Distinguishing Alkene Structural Isomers

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. Different functional groups and structural features absorb at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific bonds and for distinguishing between isomers. spectroscopyonline.comlibretexts.org

For alkenes, key IR absorptions include the C=C stretching vibration and the C-H stretching and bending vibrations associated with the double bond. The position and intensity of these bands can provide information about the substitution pattern of the alkene. spectroscopyonline.com

C-H Stretching: Alkenyl C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹. spectroscopyonline.comlibretexts.org

C=C Stretching: The C=C stretching vibration occurs in the range of 1630-1680 cm⁻¹. spectroscopyonline.com The intensity of this peak can vary depending on the symmetry of the alkene; for highly symmetrical alkenes, this peak may be weak or absent. spectroscopyonline.com

C-H Bending (Wagging): Out-of-plane C-H bending vibrations, often referred to as "wags," are particularly useful for distinguishing between different types of alkene isomers (e.g., cis, trans, vinyl, vinylidene). spectroscopyonline.com These typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). For example, trisubstituted double bonds, as would be found in "2-Octene, 3-methyl-", exhibit a C-H wagging band in the 790-840 cm⁻¹ region. spcmc.ac.in

The presence of a methyl group in "2-Octene, 3-methyl-" would also be indicated by characteristic C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. spcmc.ac.in By analyzing the combination of these characteristic peaks, IR spectroscopy can be used to distinguish "2-Octene, 3-methyl-" from its structural isomers. spectroscopyonline.com

| Vibration | Typical Wavenumber Range (cm⁻¹) | Significance for 2-Octene, 3-methyl- |

| Alkenyl C-H Stretch | 3000-3100 | Indicates the presence of C-H bonds on the double bond. spectroscopyonline.com |

| C=C Stretch | 1660-1680 | Characteristic of a trisubstituted alkene. spectroscopyonline.com |

| Trisubstituted C-H Bend (Wag) | 790-840 | A key indicator for the substitution pattern of the double bond. spcmc.ac.in |

| Methyl C-H Bend | ~1375 and ~1450 | Confirms the presence of the methyl group. spcmc.ac.in |

Integration of Analytical Techniques for Comprehensive Characterization

The unambiguous identification and detailed structural elucidation of a specific chemical entity like 2-Octene, 3-methyl- necessitate a multi-faceted analytical approach. Relying on a single analytical method is often insufficient for complete characterization, especially when dealing with isomers or complex mixtures. The integration of powerful separation techniques, such as gas chromatography, with information-rich spectroscopic methods like mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, provides a synergistic and comprehensive characterization. morana-rtd.comnih.gov This integrated strategy ensures high confidence in the identification of the compound's structure, purity, and isomeric configuration. nih.gov

The combination of gas chromatography and mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds such as 2-Octene, 3-methyl-. researchgate.netresearchgate.net In this hyphenated technique, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The retention time is a characteristic, though not unique, identifier for a compound under specific chromatographic conditions. For 2-Octene, 3-methyl-, a standardized measure known as the Kovats Retention Index (RI) is used to normalize retention times across different systems. nih.govnist.gov Following separation, the eluted compound is directly introduced into the mass spectrometer, which ionizes the molecule and fragments it. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, provides a distinct fingerprint based on the molecular weight and fragmentation pattern, allowing for structural inference and library matching. nist.gov

| Parameter | Value | Technique | Source |

| Molecular Formula | C₉H₁₈ | Mass Spectrometry | nih.govnist.gov |

| Molecular Weight | 126.24 g/mol | Mass Spectrometry | nih.govnist.gov |

| Kovats Retention Index (Standard Non-polar) | 895.6 | Gas Chromatography | nih.gov |

| Major Mass Spectrum Peaks (m/z) | 43, 55, 69 | GC-MS | nih.gov |

While GC-MS is highly effective for separation and initial identification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for definitive structural elucidation. nih.govnih.gov ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. For 2-Octene, 3-methyl-, ¹H NMR would reveal the number of different types of protons (e.g., those on the methyl groups, the double bond, and the alkyl chain) and their proximity to one another through spin-spin coupling. ¹³C NMR spectroscopy complements this by identifying the number of chemically distinct carbon atoms, confirming the carbon skeleton. The integration of these NMR techniques is crucial for distinguishing between isomers, such as (E)- and (Z)-2-Octene, 3-methyl-, and differentiating it from other C9H18 isomers like 3-methyl-3-octene or n-nonene. nih.gov

| Spectroscopy Type | Available Data | Information Provided | Source |

| ¹H NMR | Spectrum available | Reveals proton environments, chemical shifts, and coupling constants for structural confirmation. | nih.gov |

| ¹³C NMR | Spectrum available | Determines the number and type of carbon atoms in the molecule's backbone. | nih.gov |

Infrared (IR) spectroscopy provides further confirmation by identifying the functional groups present in the molecule. nist.gov For 2-Octene, 3-methyl-, the IR spectrum would show characteristic absorption bands corresponding to the C=C stretching vibration of the alkene functional group and the various C-H stretching and bending vibrations of the alkyl portions of the molecule. This technique is particularly useful as a rapid and non-destructive method to verify the presence of the double bond, complementing the data from GC-MS and NMR. morana-rtd.comnist.gov

| Technique | Data Availability | Key Findings | Source |

| Vapor Phase IR Spectroscopy | Digitized spectrum available from NIST/EPA Gas-Phase Infrared Database | Confirms the presence of alkene (C=C) and alkane (C-H) functional groups characteristic of the molecule's structure. | nih.govnist.gov |

In practice, a comprehensive analysis workflow involves using these techniques in concert. GC-MS is often employed first to analyze a sample mixture, indicating the presence and tentative identity of 2-Octene, 3-methyl- through its retention index and mass spectrum. mdpi.com Preparative chromatography might then be used to isolate the pure compound. Finally, NMR and IR spectroscopy are performed on the isolated sample to provide an unambiguous structural confirmation, including its specific stereochemistry. nih.govresearchgate.net This integrated approach, leveraging the strengths of each technique, is the standard for achieving a complete and reliable characterization of 2-Octene, 3-methyl- in research settings.

Computational Chemistry and Theoretical Modeling of 2 Octene, 3 Methyl Transformations

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the reaction energetics of organic molecules like 2-octene, 3-methyl-. DFT calculations can elucidate the stability of reactants, products, and intermediates, as well as the energy barriers of transition states.

Research employing DFT methods, such as B3LYP, can be used to model various reactions involving branched alkenes. For instance, in the context of olefin metathesis catalyzed by ruthenium complexes, DFT has been used to explore the reaction mechanism and energetics. researchgate.net Studies on similar molecules have shown that DFT can accurately predict reaction pathways and the stability of intermediates. For example, investigations into the cyclization of related compounds have revealed that DFT calculations can identify the most favorable reaction pathways by comparing the activation Gibbs free energies of different proposed mechanisms. nih.gov

The proton affinity (PA) and ionization energy (IE) are critical parameters in determining the mode of chemical ionization mass spectrometry (CI-MS) reactions. chemrxiv.org DFT calculations are instrumental in computing these values, which in turn help in understanding the reactivity patterns of molecules. chemrxiv.org Global reactivity parameters derived from frontier molecular orbitals, such as chemical potential (µ), chemical hardness (η), softness (σ), and electrophilicity (ω), offer a quantitative basis for rationalizing the chemical behavior of these compounds. chemrxiv.org

A hypothetical DFT study on the hydrohalogenation of 2-octene, 3-methyl- could provide the relative energies of the possible carbocation intermediates. The formation of a tertiary carbocation at the C3 position would be compared with the secondary carbocation at the C2 position. DFT calculations would likely confirm the greater stability of the tertiary carbocation, thus explaining the regioselectivity of the reaction according to Markovnikov's rule. The transition state energies for the protonation step and the subsequent nucleophilic attack by the halide ion could also be calculated to construct a detailed reaction energy profile.

Table 1: Hypothetical DFT-Calculated Relative Energies for Carbocation Intermediates of 2-Octene, 3-methyl-

| Intermediate | Structure | Relative Energy (kcal/mol) |

| Reactant | 2-Octene, 3-methyl- | 0.0 |

| Tertiary Carbocation | (CH3)2C+-CH(CH3)CH2CH2CH2CH3 | -15.2 |

| Secondary Carbocation | CH3CH(C+(CH3))CH2CH2CH2CH3 | -9.8 |

Note: These values are hypothetical and serve to illustrate the expected outcomes from DFT calculations.

Ab Initio Molecular Dynamics Simulations for Alkene Isomerization and Cracking

Ab initio molecular dynamics (AIMD) is a simulation technique where the forces on the atoms are calculated "on-the-fly" from electronic structure theory. rub.de This method is particularly valuable for studying dynamic processes like isomerization and cracking of alkenes under various conditions. AIMD simulations can track the trajectories of atoms over time, providing a detailed picture of the reaction dynamics, including bond breaking and formation events. rub.deuni-hannover.de

For 2-octene, 3-methyl-, AIMD simulations could be employed to study its thermal cracking behavior in the presence of a zeolite catalyst, such as H-ZSM-5. These simulations can reveal the dominant cracking pathways and the influence of the catalyst's pore structure on the reaction. acs.org It has been shown in studies of other octene isomers that carbenium ions are key intermediates in cracking reactions, and their stability is influenced by the degree of substitution. acs.org AIMD can help in understanding how the methyl branch in 2-octene, 3-methyl- affects the stability of these intermediates and the subsequent cracking products.

Isomerization reactions, such as the cis-trans isomerization or the migration of the double bond, can also be effectively studied using AIMD. For instance, AIMD simulations could model the iodine-catalyzed isomerization of 2-octene, 3-methyl-, revealing the mechanism and the energetics of the process. uregina.ca Machine learning techniques are increasingly being combined with AIMD to extend simulation times and study photochemical isomerization reactions that occur on longer timescales. chemrxiv.org

Free Energy Profiles and Conformational Analysis of 2-Octene, 3-methyl- Intermediates

The reactivity and selectivity of chemical reactions are often governed by the free energy landscape of the reaction pathway. Computational methods are essential for constructing free energy profiles, which map the change in Gibbs free energy as the reaction progresses from reactants to products through various transition states and intermediates.

For 2-octene, 3-methyl-, conformational analysis is a crucial first step in understanding its reactivity. The molecule can exist in several conformations due to rotation around its single bonds. The relative energies of these conformers can be calculated, and their populations at a given temperature can be determined using the Boltzmann distribution. These calculations can be performed using various computational methods, including molecular mechanics and quantum mechanics. lasalle.edu

In the context of acid-catalyzed reactions, the intermediates are typically carbocations. The free energy profiles for the formation and rearrangement of these carbocations are critical for predicting the major products. For example, a study on the cracking of octene isomers on H-ZSM-5 showed that the stability of carbenium ion intermediates significantly influences the reaction pathway. acs.org Tertiary carbenium ions are generally more stable than secondary ones, which in turn are more stable than primary ones. acs.org For 2-octene, 3-methyl-, the initial protonation can lead to a tertiary carbocation, which is relatively stable. However, this intermediate could potentially rearrange via hydride or methyl shifts to form other carbocations, and the free energy barriers for these rearrangements would determine the likelihood of such events.

Table 2: Hypothetical Free Energy Data for Intermediates in the Acid-Catalyzed Isomerization of 2-Octene, 3-methyl-

| Species | Type | Calculated ΔG (kcal/mol) |

| 2-Octene, 3-methyl- | Reactant | 0 |

| 3-methyl-octan-3-ylium | Tertiary Carbocation | 12.5 |

| 3-methyl-octan-2-ylium | Secondary Carbocation | 18.9 |

| Transition State (1,2-hydride shift) | Transition State | 25.3 |

Note: These values are hypothetical and for illustrative purposes.

Predictive Models for Regioselectivity and Stereoselectivity in Branched Alkene Reactions

Predicting the regioselectivity and stereoselectivity of chemical reactions is a major goal of computational chemistry. For branched alkenes like 2-octene, 3-methyl-, several factors can influence the outcome of a reaction, including steric hindrance and the electronic properties of the molecule.

Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions. rsc.orgnih.gov These models are trained on large datasets of known reactions and can learn to identify the key features that determine regioselectivity and stereoselectivity. nih.govwhiterose.ac.uk For example, ML models have been developed to predict the regioselectivity of C-H functionalization reactions and electrophilic aromatic substitutions. rsc.orgnih.gov In the context of catalyst design, machine learning combined with quantum-mechanical transition state models has been used to predict and enhance the selectivity of olefin oligomerization. rsc.org

For a reaction such as the hydroboration-oxidation of 2-octene, 3-methyl-, computational models can be used to predict the stereoselectivity. The reaction is known to proceed via an anti-Markovnikov addition of the borane (B79455) to the double bond, followed by oxidation to the alcohol. The stereochemical outcome is determined by the facial selectivity of the borane addition. DFT calculations can be used to model the transition states for the addition of the borane to the two faces of the double bond. The relative energies of these transition states would determine the diastereomeric ratio of the product alcohols. Steric factors, such as the presence of the methyl group at the C3 position, would be expected to play a significant role in directing the attack of the borane.

Environmental Transformation Pathways of 2 Octene, 3 Methyl

Atmospheric Degradation of Branched Alkenes

Once released into the atmosphere, branched alkenes like 2-Octene, 3-methyl- are subject to rapid degradation, primarily through reactions with photochemically generated oxidants. The most significant of these are hydroxyl radicals (OH) and ozone (O₃). oecd.org

The gas-phase reaction with the hydroxyl radical (OH) is typically the most significant atmospheric loss process for alkenes. oecd.org The reaction proceeds mainly through the electrophilic addition of the OH radical to the carbon-carbon double bond. The rate of this reaction is influenced by the structure of the alkene, including the degree and position of alkyl substitution around the double bond.

| Alkene | Structure | Rate Constant (kₒₕ) at ~298 K (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

| 1-Octene (B94956) | CH₂=CH(CH₂)₅CH₃ | 4.14 nih.gov |

| trans-2-Octene (B89244) | CH₃CH=CH(CH₂)₄CH₃ | 7.23 nih.gov |

| 2-Methyl-1-heptene | CH₂=C(CH₃)(CH₂)₄CH₃ | 6.71 nih.gov |

| 2-Methyl-1-octene | CH₂=C(CH₃)(CH₂)₅CH₃ | 7.02 nih.gov |

| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | 11.0 |

Data compiled from various sources. nih.govnih.gov

Based on the data for similar C8 and C9 branched alkenes, the rate constant for 2-Octene, 3-methyl- is expected to be high, leading to a short atmospheric lifetime of only a few hours.

The reaction with ozone (O₃) is another important atmospheric removal process for alkenes, especially for those with multiple alkyl substituents on the double bond. scielo.br The ozonolysis reaction involves the addition of ozone to the C=C double bond to form an unstable primary ozonide (a molozonide). scielo.br This intermediate rapidly decomposes into two sets of products: a carbonyl compound and a Criegee intermediate (also known as a carbonyl oxide). scielo.brcopernicus.org

The Criegee intermediates are highly reactive and can undergo further reactions, including isomerization and decomposition, or reactions with other atmospheric species like water vapor, SO₂, and NO₂, which can contribute to the formation of secondary organic aerosols (SOA). researchgate.net

For an unsymmetrical internal alkene like 2-Octene, 3-methyl-, ozonolysis will cleave the double bond at the C2 and C3 positions. This cleavage results in the formation of two different carbonyl compounds and two different Criegee intermediates.

The expected primary products from the ozonolysis of 2-Octene, 3-methyl- are:

From cleavage at the C2-C3 bond:

Acetaldehyde (CH₃CHO) and the corresponding Criegee intermediate.

2-Heptanone (CH₃C(=O)(CH₂)₄CH₃) and the corresponding Criegee intermediate.

The exact branching ratio, which dictates the relative yields of the two pairs of products, is influenced by the substitution pattern around the double bond, with a general preference for the formation of the more substituted Criegee intermediate. copernicus.org For example, the ozonolysis of 2,3-dimethyl-1-butene (B117154) results in the formation of methanal and 3-methyl-2-butanone. doubtnut.com

Hydroxyl Radical (OH) Addition Reactions and Rate Constants

Biodegradation Mechanisms of Alkenes in Aquatic and Terrestrial Environments